
Azddmec
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 3’-azido-2’,3’-didésoxy-5-méthylcytidine implique plusieurs étapes, en commençant par les précurseurs nucléosidiques appropriés. Les étapes clés comprennent l'introduction du groupe azido en position 3’ et du groupe méthyle en position 5’. Les conditions de réaction impliquent généralement l'utilisation d'azidotriméthylsilane et d'une base appropriée pour faciliter le processus d'azidation.
Méthodes de production industrielle : La production industrielle de la 3’-azido-2’,3’-didésoxy-5-méthylcytidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de purification avancées telles que la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Copper-Free Click Cycloaddition
The 3'-azido group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., DIFO or dibenzocyclooctynes) to form stable 1,2,3-triazole linkages .
Reaction Type | Conditions | Product | Kinetics |
---|---|---|---|
SPAAC with DIFO | Aqueous, room temperature | Triazole-linked conjugate |
This reaction is critical for bioconjugation in antiviral prodrug development .
Phosphorylation and Prodrug Activation
Azddmec is phosphorylated intracellularly to its active triphosphate form, inhibiting viral RNA-dependent RNA polymerases .
Enzyme | Reaction | Product | Role |
---|---|---|---|
Cellular kinases | Sequential phosphorylation | This compound triphosphate | Chain termination in viral RNA |
Hydrolysis and Stability
The azido group is stable under physiological pH but hydrolyzes under strong acidic or reducing conditions, yielding amines .
Condition | Reaction | Byproduct |
---|---|---|
Acidic hydrolysis (pH < 2) | Ammonia |
Synthetic Routes
This compound is synthesized via nucleoside modification:
Applications De Recherche Scientifique
La 3’-azido-2’,3’-didésoxy-5-méthylcytidine a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme outil pour étudier les analogues nucléosidiques et leurs interactions avec les enzymes.
Biologie : Employée dans la recherche sur les mécanismes de réplication virale, en particulier le VIH-1.
Médecine : Étudiée pour son potentiel en tant qu'agent antiviral dans le traitement des infections à VIH.
Industrie : Utilisée dans le développement de médicaments antiviraux et d'agents thérapeutiques.
Mécanisme d'action
Le mécanisme d'action de la 3’-azido-2’,3’-didésoxy-5-méthylcytidine implique son incorporation dans l'ADN viral par l'enzyme transcriptase inverse du VIH-1. Une fois incorporé, il agit comme un terminateur de chaîne, empêchant l'élongation ultérieure de l'ADN viral et inhibant ainsi la réplication virale . Les cibles moléculaires comprennent l'enzyme transcriptase inverse et la voie de synthèse de l'ADN viral.
Mécanisme D'action
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-methylcytidine involves its incorporation into the viral DNA by the HIV-1 reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA and thereby inhibiting viral replication . The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway.
Comparaison Avec Des Composés Similaires
Composés similaires :
3’-azido-3’-désoxythymidine (AZT) : Un autre analogue nucléosidique ayant un mécanisme d'action similaire.
2’,3’-Didésoxyinosine (ddI) : Un analogue nucléosidique utilisé dans le traitement des infections à VIH.
Unicité : La 3’-azido-2’,3’-didésoxy-5-méthylcytidine est unique en raison de ses modifications structurales spécifiques, qui confèrent une sélectivité et une puissance accrues contre la transcriptase inverse du VIH-1. Son groupe azido en position 3’ et son groupe méthyle en position 5’ le distinguent des autres analogues nucléosidiques, offrant un mécanisme d'action distinct et un profil thérapeutique unique.
Activité Biologique
3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC) is a nucleoside analog that has garnered attention due to its potent antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). This compound is structurally related to other nucleoside reverse transcriptase inhibitors, such as 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (ddC), making it a significant candidate in the field of antiviral drug development.
Antiviral Efficacy
This compound exhibits strong antiviral properties, primarily through its action as an inhibitor of HIV-1 replication. Studies have demonstrated that it has a selective inhibition profile against the virus in vitro, showcasing its potential as a therapeutic agent for HIV treatment. The compound's mechanism involves incorporation into viral DNA during reverse transcription, which ultimately leads to termination of the viral DNA chain .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively in animal models. Following administration, this compound displays a biexponential decline in serum concentrations, with a terminal half-life ranging from 0.5 to 1.3 hours. The total clearance rate is approximately 2.00 ± 0.41 liters/hr/kg, with renal excretion being a primary route for its elimination . Notably, this compound is metabolized to AZT, which is another well-known antiviral agent .
Case Studies
Case Study 1: Efficacy in Rhesus Monkeys
In a controlled study involving male rhesus monkeys, this compound was administered at a dosage of 60 mg/kg. The results indicated that the compound effectively reduced viral loads and demonstrated significant antiviral activity against HIV-1. The pharmacokinetic data revealed that the oral bioavailability was about 26 ± 13%, indicating variability in absorption rates .
Case Study 2: Comparative Analysis with Other Nucleoside Analogues
A comparative study evaluated the antiviral efficacy of this compound against other nucleoside analogs such as AZT and ddC. This compound showed superior potency in inhibiting HIV-1 replication at lower concentrations compared to AZT and ddC, highlighting its potential as a more effective therapeutic option .
In Vitro Studies
In vitro analyses have confirmed that this compound exhibits dose-dependent inhibition of HIV-1 replication. The compound was found to activate cellular pathways associated with immune response, including the production of tumor necrosis factor (TNF), which may contribute to its antiviral effects .
Summary of Key Findings
Parameter | Value |
---|---|
Terminal Half-Life | 0.5 - 1.3 hours |
Total Clearance | 2.00 ± 0.41 liters/hr/kg |
Oral Bioavailability | 26 ± 13% |
Primary Metabolite | AZT |
Antiviral Activity | Potent against HIV-1 |
Propriétés
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDAHQGNUAEBC-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236164 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87190-79-2 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is AzddMeC (CS-92) and how does it work?
A1: 3′-Azido-2′,3′-dideoxy-5-methylcytidine, also known as this compound or CS-92 (and sometimes abbreviated as AZ-dCMe), is a nucleoside analog with potent antiviral activity against human immunodeficiency virus (HIV). It exhibits structural similarities to both 3′-azido-3′-deoxythymidine (AZT) and 2′,3′-dideoxycytidine (ddC). this compound acts by inhibiting the reverse transcriptase enzyme crucial for HIV replication. []
Q2: How does this compound interact with HIV reverse transcriptase?
A2: The 5'-triphosphate form of this compound (this compound-TP) competitively inhibits HIV-1 reverse transcriptase. It exhibits a significantly higher affinity for the enzyme compared to ddCTP, with an inhibition constant (Kis) of 0.0093 μM. [] This interaction disrupts the viral DNA synthesis process, ultimately halting HIV replication. []
Q3: Is this compound effective against both HIV-1 and HIV-2?
A3: Yes, research indicates that this compound demonstrates effectiveness against both HIV-1 and HIV-2 in lymphocytes. []
Q4: How does the antiviral activity of this compound compare to AZT?
A4: While both compounds exhibit anti-HIV activity, in vitro studies suggest that this compound might be less effective than AZT in certain cell lines. This difference is potentially attributed to the poorer conversion of this compound to its active 5'-triphosphate form compared to AZT. []
Q5: What is the mechanism behind this compound's selectivity for HIV?
A5: this compound-TP exhibits a significantly higher affinity for HIV-1 reverse transcriptase compared to cellular DNA polymerase alpha, showing a 6000-fold lower concentration needed for similar inhibition. This selectivity profile suggests a promising therapeutic window for targeting HIV replication with minimal impact on host cell processes. []
Q6: How does this compound behave in different animal models?
A6: Pharmacokinetic studies reveal differences in this compound metabolism between rats and rhesus monkeys. While rats do not metabolize this compound to AZT, rhesus monkeys show detectable levels of a metabolite with characteristics similar to AZT. []
Q7: What is the pharmacokinetic profile of this compound?
A7: this compound exhibits a short half-life, ranging from 0.5 to 1.3 hours in rhesus monkeys and around 2.5 hours in rats. [, ] It demonstrates extravascular distribution, and its primary clearance routes include renal excretion of the unchanged drug and metabolic deamination to AZT (in some species). []
Q8: How bioavailable is this compound after oral administration?
A8: Oral bioavailability of this compound is incomplete and somewhat variable. In rhesus monkeys, it reaches approximately 21%. The rate of absorption after oral administration also displays variability. []
Q9: What is the significance of the N4 position in this compound derivatives?
A10: Modifications at the N4 position of this compound significantly impact its anti-HIV activity. Studies show that N4-phenylamino and N4-dimethylamino analogues exhibit potent anti-HIV activity comparable to AZT. [] This highlights the importance of the N4 position in the structure-activity relationship of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.